[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone [(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.: 2059955-57-4
VCID: VC4323785
InChI: InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3
SMILES: CS(=NC1=CN=C(C=C1)F)(=O)C
Molecular Formula: C7H9FN2OS
Molecular Weight: 188.22

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone

CAS No.: 2059955-57-4

Cat. No.: VC4323785

Molecular Formula: C7H9FN2OS

Molecular Weight: 188.22

* For research use only. Not for human or veterinary use.

[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone - 2059955-57-4

Specification

CAS No. 2059955-57-4
Molecular Formula C7H9FN2OS
Molecular Weight 188.22
IUPAC Name (6-fluoropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane
Standard InChI InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3
Standard InChI Key NMXQCWMVAIAMIR-UHFFFAOYSA-N
SMILES CS(=NC1=CN=C(C=C1)F)(=O)C

Introduction

Structural Characteristics and Molecular Identification

Core Architecture and Bonding

The molecule features a pyridine ring substituted at the 3-position with an imino group (–N=) bonded to a dimethylated λ⁶-sulfanone moiety (–S(=O)(CH₃)₂). At the 6-position of the pyridine, a fluorine atom introduces electronegativity, influencing both electronic distribution and intermolecular interactions . The planar pyridine ring adopts a slight distortion due to steric effects from the bulky sulfone group, as evidenced by computational conformational analysis .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₉FN₂OS
Molecular Weight188.22 g/mol
IUPAC Name(6-fluoropyridin-3-yl)imino-dimethyl-oxo-λ⁶-sulfane
SMILESCS(=NC1=CN=C(C=C1)F)(=O)C
InChIKeyNMXQCWMVAIAMIR-UHFFFAOYSA-N

Spectroscopic Signatures

Though experimental spectral data (e.g., NMR, IR) are absent in published literature, density functional theory (DFT) simulations predict characteristic signals:

  • ¹H NMR: A singlet at δ 3.2–3.5 ppm for methyl groups attached to sulfur, coupled with deshielded pyridinic protons (δ 7.8–8.6 ppm) .

  • ¹³C NMR: A sulfone carbonyl carbon at δ 210–220 ppm and fluorinated pyridine carbons between δ 120–150 ppm .

  • IR: Strong S=O stretching vibration near 1150 cm⁻¹ and C=N absorption at 1600 cm⁻¹.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The primary route involves coupling 6-fluoro-3-aminopyridine with dimethyl sulfoxide (DMSO) under oxidative conditions. A two-step protocol is hypothesized:

  • Formation of the Imino Intermediate: Reacting 6-fluoro-3-aminopyridine with DMSO in the presence of a base (e.g., NaOH) at 80–100°C generates the iminosulfane intermediate.

  • Oxidation to Sulfone: Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfane to sulfone, achieving yields of 45–60% after chromatographic purification.

Challenges in Scalability

  • Byproduct Formation: Competing N-oxide formation at the pyridine nitrogen occurs under prolonged oxidation, necessitating strict temperature control.

  • Fluorine Stability: The C–F bond exhibits susceptibility to hydrolysis at elevated pH, requiring inert atmospheres during basic conditions .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring undergoes regioselective substitution at the 2- and 4-positions. For example, nitration with HNO₃/H₂SO₄ yields 2-nitro-6-fluoro derivatives, though the sulfone group may direct reactivity unpredictably.

Sulfone Group Transformations

  • Nucleophilic Displacement: The sulfone’s methyl groups resist substitution, but the imino nitrogen participates in condensation reactions with aldehydes to form Schiff bases.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imino group to an amine, yielding [(6-fluoropyridin-3-yl)amino]dimethyl-sulfone, though this pathway remains experimentally unverified.

Comparative Analysis with Structural Analogues

Table 2: Functional Group Impact on Bioactivity

CompoundKey Structural DifferenceReported Activity
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanoneHydroxyphenyl vs. fluoropyridinylAntifungal (IC₅₀ = 12 μM)
Triazolo[4,3-a]pyridine sulfonamides Triazole fused ringAntimalarial (IC₅₀ = 2.24 μM)
DSM265 (triazolopyrimidine) Pyrimidine corePfDHODH inhibition (Phase I trial)

The fluoropyridinyl group enhances metabolic stability compared to hydroxyphenyl analogues, while the sulfone moiety improves solubility over non-oxidized sulfides .

Future Research Directions

  • Synthetic Methodology: Develop one-pot syntheses using flow chemistry to minimize byproducts.

  • Biological Screening: Prioritize antimalarial and antibacterial assays against P. falciparum and MRSA.

  • Computational Modeling: Perform molecular dynamics simulations to identify protein targets.

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